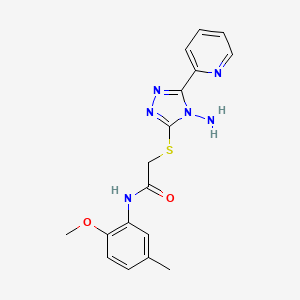
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate est un composé organique complexe avec une formule moléculaire de C21H13Br2ClN2O3
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate implique généralement plusieurs étapes, en commençant par la préparation du chlorure de 2-bromobenzoyle. Cet intermédiaire est ensuite réagi avec la carbohydrazide pour former le dérivé carbohydrazonoyle. L’étape finale implique l’estérification du dérivé carbohydrazonoyle avec le 2-naphtyl 4-chlorobenzoate dans des conditions de réaction spécifiques, telles que la présence d’une base et d’un solvant approprié .
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L’utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l’efficacité et le rendement du processus de production. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions : 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation d’amines ou d’alcools.
Substitution : Les atomes d’halogène (brome et chlore) peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des amines primaires ou secondaires .
Applications de recherche scientifique
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments, en particulier comme agent anticancéreux ou anti-inflammatoire.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Applications De Recherche Scientifique
1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action du 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à divers effets biologiques. Les voies et les cibles moléculaires exactes dépendent de l’application et du contexte d’utilisation spécifiques .
Composés similaires :
- 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phényl 4-chlorobenzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phényl 4-chlorobenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phényl benzoate
Unicité : 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphtyl 4-chlorobenzoate est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence d’atomes de brome et de chlore. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .
Comparaison Avec Des Composés Similaires
- 4-Bromo-2-(2-(4-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(3-bromobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl benzoate
Uniqueness: 1-(2-(2-Bromobenzoyl)carbohydrazonoyl)-2-naphthyl 4-chlorobenzoate is unique due to its specific combination of functional groups and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
769146-79-4 |
|---|---|
Formule moléculaire |
C25H16BrClN2O3 |
Poids moléculaire |
507.8 g/mol |
Nom IUPAC |
[1-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H16BrClN2O3/c26-22-8-4-3-7-20(22)24(30)29-28-15-21-19-6-2-1-5-16(19)11-14-23(21)32-25(31)17-9-12-18(27)13-10-17/h1-15H,(H,29,30)/b28-15+ |
Clé InChI |
MBOSDVWHIPFPOB-RWPZCVJISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC=CC=C3Br)OC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-methylphenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12020036.png)
![N'-{6-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}pyridine-4-carbohydrazide](/img/structure/B12020043.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020060.png)


![2,4-Dibromo-6-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenol](/img/structure/B12020072.png)
![Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(thiophen-2-ylmethylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12020074.png)
![Isopropyl [(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]acetate](/img/structure/B12020078.png)

![(5E)-2-(4-chlorophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020103.png)

![(5E)-5-(4-butoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12020125.png)
